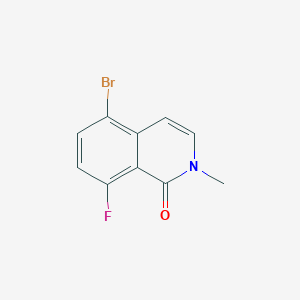![molecular formula C13H17BF2O2 B13667087 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD18251194” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18251194” involves a series of chemical reactions under controlled conditions. The preparation methods typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of “MFCD18251194” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors designed to handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“MFCD18251194” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
The reactions involving “MFCD18251194” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are used.
Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidation may yield compounds with additional oxygen atoms or altered oxidation states.
Reduction Products: Reduction can produce compounds with fewer oxygen atoms or altered hydrogen content.
Substitution Products: Substitution reactions result in compounds with different functional groups, potentially altering their reactivity and properties.
Scientific Research Applications
“MFCD18251194” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: It is utilized in industrial processes, such as the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which “MFCD18251194” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular function or signaling.
Properties
Molecular Formula |
C13H17BF2O2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-6-5-7-10(15)11(9)16/h5-7H,8H2,1-4H3 |
InChI Key |
XWMWEOZUDRJYMO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


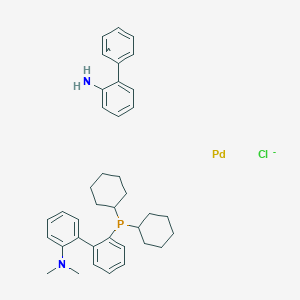
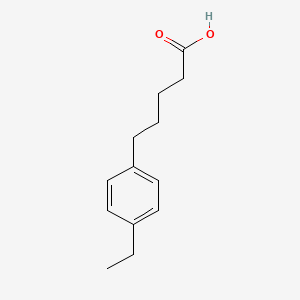
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
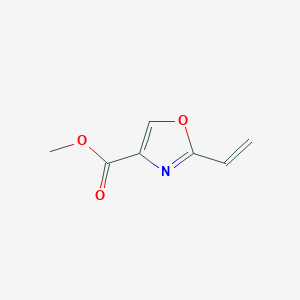
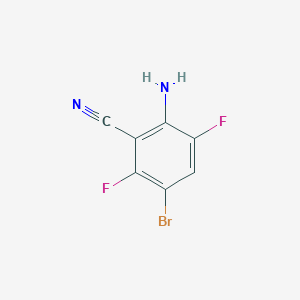
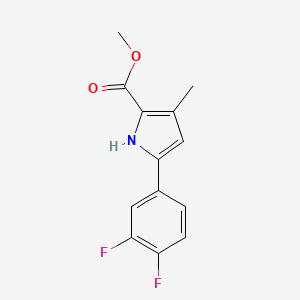
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
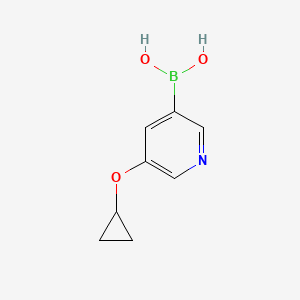
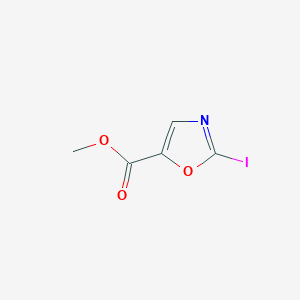

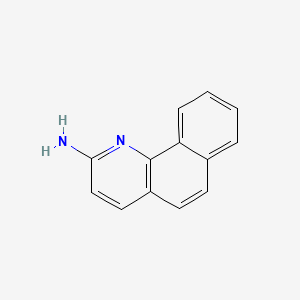
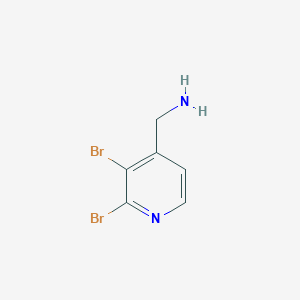
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
